amine CAS No. 1598355-32-8](/img/structure/B1411973.png)

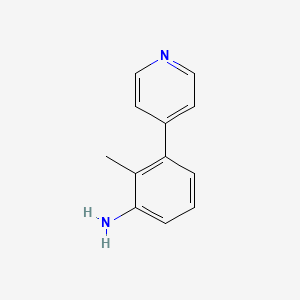

[1-(2-Bromo-5-methylphenyl)ethyl](ethyl)amine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such compounds often involves reactions at the benzylic position . For instance, 2-Bromoethylamine hydrobromide can be used as a reactant to synthesize Thiazolines and thiazines via tandem S -alkylation-cyclodeamination of thioamides/haloamines . It can also be used to synthesize optically active tertiary phosphines via cesium hydroxide-catalyzed P -alkylation of secondary phosphines .Molecular Structure Analysis

The molecular structure of similar compounds can be found in various databases. For example, the structure of 2-Bromoethylamine is represented by the linear formula: BrCH2CH2NH2 · HBr .Chemical Reactions Analysis

Reactions involving such compounds often occur at the benzylic position. These reactions include free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 2-Bromoethylamine, include a molecular weight of 204.89, and it forms crystals with a melting point of 170-175 °C (lit.) .Applications De Recherche Scientifique

Synthesis of Unsaturated Adamantane Derivatives

This compound serves as a precursor in the synthesis of unsaturated adamantane derivatives, which are crucial in the development of new materials. These derivatives have applications in creating thermally stable fuels, bioactive compounds, and higher diamond-like bulky polymers known as diamondoids .

Palladium-Catalyzed Reactions

In the realm of organic synthesis, 1-(2-Bromo-5-methylphenyl)ethylamine can be utilized in palladium-catalyzed reactions such as the Heck alkylation. This process is instrumental in forming complex organic structures that can lead to the development of pharmaceuticals and advanced materials .

Benzylic Position Reactions

The benzylic position of this compound is highly reactive, allowing for various chemical transformations. It can undergo free radical bromination, nucleophilic substitution, and oxidation, which are fundamental reactions in medicinal chemistry for the modification of pharmacophores .

Biological Potential of Indole Derivatives

As a benzylamine derivative, 1-(2-Bromo-5-methylphenyl)ethylamine may contribute to the synthesis of indole derivatives. Indoles have a wide range of biological activities and are used in the development of drugs with anti-inflammatory, anti-cancer, and anti-oxidant properties .

Quantum-Chemical Calculations

The electronic structure of adamantane derivatives, including those synthesized from 1-(2-Bromo-5-methylphenyl)ethylamine, can be explored using quantum-chemical calculations. This aids in understanding their chemical and catalytic transformations, which is essential for designing new catalysts and reaction pathways .

Advanced Nanomaterials

The compound’s derivatives can be used to create new materials based on natural and synthetic nanodiamonds. These materials have potential applications in electronics, photonics, and as components in advanced composite materials .

High-Energy Fuels and Oils

Derivatives of 1-(2-Bromo-5-methylphenyl)ethylamine can be used to synthesize high-energy fuels and oils. These products are sought after for their improved performance characteristics in various industrial and aerospace applications .

Polymerization Reactions

This compound can also be involved in polymerization reactions to produce novel polymers with unique properties. These polymers could be used in a variety of applications, including high-performance materials and biocompatible substances .

Safety And Hazards

Safety information for similar compounds, such as 2-Bromoethylamine, includes hazard statements H302 - H412, indicating that it is harmful if swallowed and harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

1-(2-bromo-5-methylphenyl)-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN/c1-4-13-9(3)10-7-8(2)5-6-11(10)12/h5-7,9,13H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYJTIFZSJMJCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C1=C(C=CC(=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(2-Bromo-5-methylphenyl)ethyl](ethyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

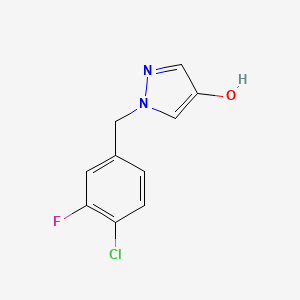

![sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate](/img/structure/B1411895.png)

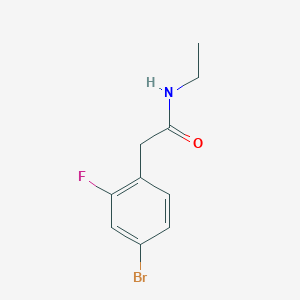

![3-[(2,3-Dichlorophenoxy)methyl]azetidine](/img/structure/B1411904.png)

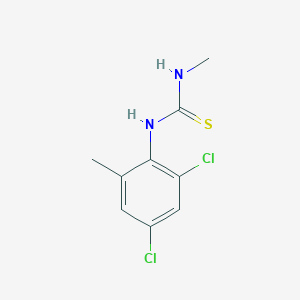

![4-[4-(Morpholin-4-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline](/img/structure/B1411906.png)

![4-({4-[4-Nitro-2-(trifluoromethyl)phenoxy]-phenyl}sulfonyl)morpholine](/img/structure/B1411908.png)

![N-[4-Phenoxy-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1411911.png)